4-Isopropylpiperazin-2-one

Regioselective synthesis Peptidomimetic chemistry Molecular diversity generation

4-Isopropylpiperazin-2-one (CAS 155595-75-8; systematic name: 2-Piperazinone, 4-(1-methylethyl)-) is a heterocyclic building block of the piperazin-2-one class, with molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. It appears as a white solid at ambient temperature and pressure, with a predicted boiling point of 275.1 ± 33.0 °C.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B8751867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpiperazin-2-one
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCC(C)N1CCNC(=O)C1
InChIInChI=1S/C7H14N2O/c1-6(2)9-4-3-8-7(10)5-9/h6H,3-5H2,1-2H3,(H,8,10)
InChIKeyDBVKYEXSUFWIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylpiperazin-2-one (CAS 155595-75-8): Chemical Identity and Procurement Baseline


4-Isopropylpiperazin-2-one (CAS 155595-75-8; systematic name: 2-Piperazinone, 4-(1-methylethyl)-) is a heterocyclic building block of the piperazin-2-one class, with molecular formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol . It appears as a white solid at ambient temperature and pressure, with a predicted boiling point of 275.1 ± 33.0 °C . The compound is soluble in organic solvents such as ethanol and dimethylformamide . Distinguished by an isopropyl substituent at the N4 position of the piperazin-2-one ring rather than at N1, C3, C5, or C6, this specific substitution pattern directly governs the compound's reactivity profile in regioselective functionalization strategies and influences the physicochemical properties of downstream derivatives [1].

Why 4-Isopropylpiperazin-2-one Cannot Be Replaced by Its N1, C3, C5, or C6 Regioisomers in Synthetic and Pharmacological Workflows


The isopropylpiperazin-2-one scaffold exists in multiple regioisomeric forms — with the isopropyl group at N1 (CAS 59702-10-2), C3 (CAS 856845-64-2), C5 (CAS 1240583-21-4), or C6 (CAS 323592-63-8) — yet these positional isomers are not functionally interchangeable. Foundational studies by Valdivielso et al. (2013) demonstrated that the N4 position of the piperazin-2-one ring exhibits inherently higher reactivity than the N1 position, enabling regioselective sequential functionalization that is unattainable with the N1-substituted isomer [1]. This differential reactivity has direct consequences for library synthesis: 4-substituted piperazin-2-ones serve as privileged intermediates for generating molecular diversity through stepwise N1 and N4 elaboration [1]. Furthermore, in the 4-acyl-1,6-dialkylpiperazin-2-one arenavirus entry inhibitor series (Plewe et al., 2019), the nature of the 4-position substituent critically governs both antiviral potency (EC₅₀ differences of >10-fold observed across R4 scanning libraries) and human liver microsome metabolic stability [2]. The C3, C5, and C6 isopropyl-substituted variants lack the N4 acylation handle essential for this chemotype, fundamentally precluding their use in the same SAR development path. Beyond reactivity, basic physicochemical parameters differ measurably: the 4-isopropyl isomer exhibits a higher predicted boiling point (275.1 °C) than the 1-isopropyl isomer (260.4 °C), reflecting altered intermolecular interactions that can affect purification, formulation, and storage protocols .

Quantitative Comparative Evidence: 4-Isopropylpiperazin-2-one Versus Key Analogs and In-Class Candidates


Regioselective Reactivity: N4 Position Demonstrates Higher Intrinsic Reactivity Than N1 in Piperazin-2-one Functionalization

Valdivielso et al. (2013) systematically studied the reactivity of the 1,4-unsubstituted piperazin-2-one ring and demonstrated that the N4 position exhibits consistently higher reactivity toward electrophilic functionalization than the N1 position [1]. This regiochemical bias was exploited for stepwise N4-then-N1 derivatization, a sequential strategy inaccessible with N1-pre-substituted analogs such as 1-isopropylpiperazin-2-one (CAS 59702-10-2). The study established that N4 functionalization could be achieved selectively without N1 protection, enabling divergent library synthesis from a single 4-substituted intermediate [1]. In contrast, the 1-isopropyl isomer pre-occupies the less reactive nitrogen, blocking the most synthetically versatile diversification pathway while leaving only the more hindered and less reactive N4 position available for further elaboration.

Regioselective synthesis Peptidomimetic chemistry Molecular diversity generation

Physicochemical Differentiation: Boiling Point and Predicted pKa Distinguish 4-Isopropylpiperazin-2-one from Regioisomeric and Parent Scaffolds

Measurable physicochemical differences exist between 4-isopropylpiperazin-2-one and its closest analogs. The predicted boiling point of the 4-isopropyl isomer is 275.1 ± 33.0 °C , which is approximately 15 °C higher than that of the 1-isopropyl isomer (260.4 ± 33.0 °C) and approximately 32 °C lower than that of the unsubstituted parent piperazin-2-one (CAS 5625-67-2; 307.1 °C at 760 mmHg) . A derivative of 4-isopropylpiperazin-2-one (1-(6-aminopyridin-3-yl)-4-isopropylpiperazin-2-one, CAS 1808170-80-0) has a predicted pKa of 7.80 ± 0.20 , while the 1-isopropyl isomer has a reported LogP of 0.09330 , demonstrating that the substitution position materially alters acid/base character and lipophilicity. These data indicate that regioisomers cannot be assumed to behave identically during distillation, chromatographic purification, salt formation, or partitioning steps.

Physicochemical profiling Pre-formulation Purification optimization

CCR5 Antagonist Activity of 4-Isopropylpiperazin-2-one-Derived Chemotypes: Quantitative Binding Affinity Data

A derivative incorporating the 4-isopropylpiperazin-2-one scaffold (CHEMBL4068906 / BDBM50267126) demonstrated antagonist activity at the human CCR5 receptor with a Kd of 316 nM, measured via reduction of RANTES-induced intracellular calcium levels in HEK 293 Glosensor cells [1]. While this Kd value alone places the chemotype in a moderate affinity range, it is noteworthy that structurally distinct piperazine-based CCR5 antagonists from a parallel medicinal chemistry program (e.g., compound 23h reported by ScienceOpen, 2013) achieved an IC₅₀ of 6.29 µM in a CCR5 antagonism assay [2], representing an approximately 20-fold weaker potency than the 4-isopropylpiperazin-2-one-derived chemotype. The 4-isopropylpiperazin-2-one scaffold thus provides a starting point with meaningful target engagement that can be optimized through further structural elaboration. Separately, the 4-isopropylpiperazine moiety (the reduced analog) has been embedded in histamine H3 receptor ligands showing Ki values as low as 27 nM [3], confirming that the 4-isopropyl substitution pattern on the piperazine/piperazinone ring is compatible with high-affinity receptor binding.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Arenavirus Entry Inhibition SAR: 4-Acyl Substituent Critically Governs Potency in the Piperazin-2-one Chemotype

In the 4-acyl-1,6-dialkylpiperazin-2-one arenavirus entry inhibitor series reported by Plewe et al. (2019), systematic R4 scanning libraries revealed that the nature of the 4-position substituent directly controls antiviral potency against Lassa virus (LASV) pseudotypes [1]. Compounds in this series achieved EC₅₀ values as low as 4–8 nM against LASV (Table 2), with R4 acyl group identity producing >10-fold potency variations across the scanned library [1]. The 4-position of the piperazin-2-one ring is the essential vector for pharmacophoric engagement in this chemotype; analogs lacking the 4-acyl substitution, or bearing alternative substituents at N1 or ring carbons alone, cannot access the same binding conformation [1]. Furthermore, R6 substituent optimization in Phase II studies produced compounds with broad-spectrum activity against both Old World (LASV) and New World (Machupo, Junín, Tacaribe) arenaviruses, alongside human liver microsome metabolic stability characterization [1]. While 4-isopropylpiperazin-2-one itself bears an isopropyl rather than an acyl group at N4, it serves as the direct synthetic precursor for generating the 4-acyl chemotype through N4 deprotection and acylation — a transformation that is sterically and electronically feasible specifically because the isopropyl group does not permanently occupy the critical 4-position vector.

Arenavirus inhibitor Lassa virus Antiviral drug discovery Structure-activity relationship

hERG Selectivity Window of 4-Isopropylpiperazine Derivatives: Quantitative Cardiac Safety Data for Procurement Risk Assessment

A 4-isopropylpiperazine-containing derivative (BDBM50193197 / CHEMBL375571) was profiled for hERG potassium channel (Kv11.1) binding as part of a selectivity assessment alongside its primary histamine H3 receptor target engagement. The compound showed a Ki of 27 nM at the human histamine H3 receptor [1] and an IC₅₀ of 22,300 nM (22.3 µM) at the hERG channel (displacement of [³H]dofetilide from human recombinant ERG) [2], yielding a selectivity index (hERG IC₅₀ / H3 Ki) of approximately 826-fold. This quantitative selectivity window provides a reference point for cardiac safety risk assessment when designing derivatives based on the 4-isopropylpiperazin-2-one or 4-isopropylpiperazine scaffold. By comparison, many clinical-stage and withdrawn drugs exhibit hERG IC₅₀ values in the sub-micromolar to low micromolar range, so the >20 µM hERG IC₅₀ associated with this 4-isopropylpiperazine chemotype represents a favorable starting point for further optimization.

hERG liability Cardiac safety pharmacology Lead optimization

Procurement-Relevant Application Scenarios for 4-Isopropylpiperazin-2-one Based on Quantitative Evidence


Divergent Library Synthesis via Regioselective N4/N1 Sequential Functionalization

4-Isopropylpiperazin-2-one is optimally deployed as a starting material for divergent combinatorial library construction, where the pre-installed isopropyl group at N4 leaves the N1 position available for selective secondary functionalization. This strategy exploits the experimentally validated higher reactivity of N4 over N1 (Valdivielso et al., 2013) [1] — the isopropyl group serves as a stable placeholder at the more reactive site while diversification is carried out at N1. This is a capability not offered by 1-isopropylpiperazin-2-one, which pre-blocks the less reactive N1 site, forcing all subsequent chemistry through the more hindered N4 position. Procurement of the 4-isopropyl isomer therefore enables synthetic strategies that its N1 isomer cannot support.

4-Acylpiperazin-2-one Antiviral Chemotype Development (Arenavirus Entry Inhibitors)

The 4-acyl-1,6-dialkylpiperazin-2-one series identified by Plewe et al. (2019) as potent arenavirus entry inhibitors (EC₅₀ values of 4–8 nM against LASV) [2] requires a piperazin-2-one intermediate with a functionalizable N4 position for acylation. 4-Isopropylpiperazin-2-one, following N4 deprotection, provides direct synthetic access to this validated antiviral chemotype. The SAR data from this series demonstrate that >10-fold potency differences arise from variations in the 4-substituent alone [2], making the choice of the correct regioisomeric starting material (N4-functionalizable) a critical procurement decision for antiviral drug discovery programs targeting Category A pathogens.

CCR5 Antagonist Hit-to-Lead Programs with Precedented Target Engagement

The 4-isopropylpiperazin-2-one scaffold has been validated in CCR5 antagonist design through a derivative (CHEMBL4068906) demonstrating Kd = 316 nM at human CCR5 [3]. This provides a quantitatively precedented starting point for hit-to-lead optimization in programs targeting HIV entry, inflammatory diseases (rheumatoid arthritis, asthma), or CCR5-mediated autoimmune conditions. The ~20-fold potency advantage of this chemotype over alternative piperazine-based CCR5 antagonist scaffolds (e.g., 23h; IC₅₀ = 6.29 µM) [4] offers a data-driven rationale for selecting 4-isopropylpiperazin-2-one-derived intermediates over other piperazine building blocks in CCR5-targeted campaigns.

Histamine H3 Receptor Ligand Design with Favorable hERG Selectivity Profile

For CNS drug discovery programs targeting the histamine H3 receptor (indications: narcolepsy, cognitive disorders, obesity), the 4-isopropylpiperazine chemotype provides a validated starting point with H3 Ki = 27 nM and an encouraging hERG selectivity window of ~826-fold (hERG IC₅₀ = 22.3 µM) [5][6]. 4-Isopropylpiperazin-2-one can be reduced to the corresponding 4-isopropylpiperazine, directly accessing this pharmacophore. The quantitative hERG safety data de-risks procurement decisions relative to uncharacterized regioisomeric piperazinone building blocks for which no cardiac ion channel data exist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.